molecular formula C16H13NO2S B13987953 4-(4-(4-Methoxyphenyl)thiazol-2-yl)phenol

4-(4-(4-Methoxyphenyl)thiazol-2-yl)phenol

Cat. No.: B13987953
M. Wt: 283.3 g/mol
InChI Key: CMUHRHATUSDYTQ-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol is a complex organic compound characterized by the presence of a thiazole ring and methoxyphenyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol typically involves the reaction of 4-methoxyphenol with thiazole derivatives. One common method includes the use of p-benzoquinone and methanol via a free radical reaction . Another approach involves the use of hydrogen peroxide (H2O2) and a diselenide catalyst for the oxidation of p-anisaldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-nitro-4-methoxyphenol and benzoquinone .

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol involves its interaction with various molecular targets and pathways. The thiazole ring and methoxyphenyl groups contribute to its biological activity by interacting with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methoxyphenyl)-2-thiazolyl]phenol is unique due to its specific combination of a thiazole ring and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]phenol

InChI

InChI=1S/C16H13NO2S/c1-19-14-8-4-11(5-9-14)15-10-20-16(17-15)12-2-6-13(18)7-3-12/h2-10,18H,1H3

InChI Key

CMUHRHATUSDYTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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